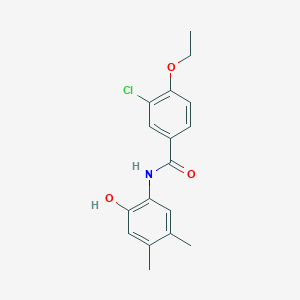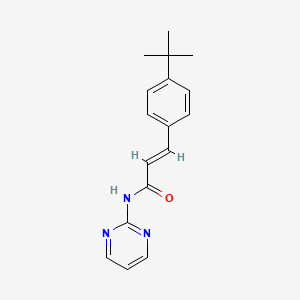
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide, also known as Compound 1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is not fully understood, but it is known to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. Inhibition of CK2 by 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 leads to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, leading to the accumulation of DNA damage and subsequent apoptosis. Additionally, it has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream signaling pathways. In vivo studies have shown that 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 inhibits tumor growth and metastasis in mouse models of breast and lung cancer.
実験室実験の利点と制限
One of the main advantages of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is its relative ease of synthesis, which allows for large-scale production. Additionally, it has been shown to have potent anti-tumor activity against a variety of cancer cell lines, making it an attractive compound for further investigation. However, one limitation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is its lack of specificity, as it inhibits multiple signaling pathways in addition to CK2. Additionally, its mechanism of action is not fully understood, which may limit its potential for clinical use.
将来の方向性
There are several future directions for the investigation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. One potential avenue is the development of more specific inhibitors of CK2, which may have fewer off-target effects than 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. Additionally, further investigation into the mechanism of action of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 may lead to the identification of additional signaling pathways that are dysregulated in cancer. Finally, the development of more potent analogs of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 may lead to the development of more effective cancer treatments.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-5-chloropyrimidine in the presence of palladium catalysts. The resulting compound is then subjected to a Suzuki-Miyaura coupling reaction with 2-aminoacrylamide, leading to the formation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. The synthesis of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is relatively simple and can be carried out on a large scale, making it an attractive compound for further investigation.
科学的研究の応用
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been extensively studied for its anti-tumor activity in various cancer cell lines. Studies have shown that 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been shown to sensitize cancer cells to chemotherapy, enhancing the effectiveness of existing cancer treatments.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)14-8-5-13(6-9-14)7-10-15(21)20-16-18-11-4-12-19-16/h4-12H,1-3H3,(H,18,19,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZTABXDFDKST-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
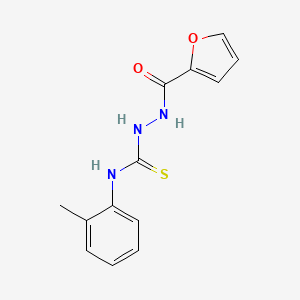

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
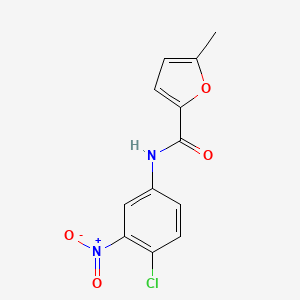
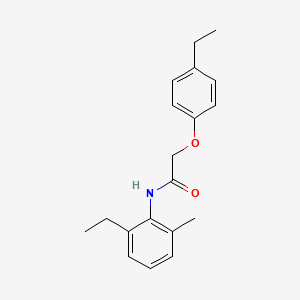
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)

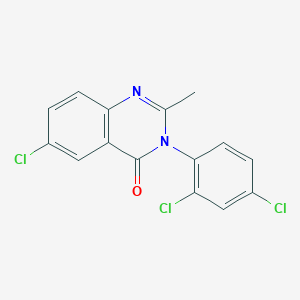
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
